molecular formula C22H20N4O3 B1677984 1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid CAS No. 1144504-35-7

1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid

Cat. No. B1677984
M. Wt: 388.4 g/mol
InChI Key: RJTJRVASUFIDQM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a carboxylic acid group (-COOH), a piperidine ring (a six-membered ring containing nitrogen), and a quinolizine group (a fused ring system containing two benzene rings and one pyridine ring). These functional groups could potentially confer a variety of chemical properties to the molecule, depending on their arrangement and the overall structure of the molecule .


Molecular Structure Analysis

The molecular structure of this compound, as determined by techniques such as X-ray crystallography or NMR spectroscopy, would provide detailed information about the arrangement of atoms and the lengths and angles of chemical bonds. This information could help to predict the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups and their arrangement. For example, the cyano group is a good nucleophile and could participate in substitution reactions, while the carboxylic acid group could undergo acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid group could increase its solubility in water .

Scientific Research Applications

Structural Analysis and Crystallography

Research involving similar heterocyclic compounds, such as coumarins and fluoroquinolones, highlights the significance of structural analysis and crystallography in understanding the physical and chemical properties of these molecules. For instance, studies on coumarin derivatives have detailed the planarity of the coumarin moiety and the conformations of piperidine rings, emphasizing the role of intramolecular hydrogen bonding and crystal packing governed by van der Waals forces (Honda et al., 1996). Similarly, research on marbofloxacin, a fluoroquinolone, has elucidated the coplanarity of carbonyl and carboxyl groups with the quinoline ring, which is crucial for its biological activity (Shen et al., 2012).

Synthetic Applications

The synthesis and functionalization of heterocyclic compounds are central to developing novel pharmaceuticals and materials. Studies on the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from pyridone and their subsequent reactions highlight the versatility of these heterocycles in organic synthesis (Mekheimer et al., 1997). Moreover, the tert-amino effect in synthesizing hetaryl- and arylsulfonyl-substituted pyrrolo- and pyrido[1,2-a]quinoline derivatives demonstrates innovative approaches to constructing complex heterocyclic frameworks (Tverdokhlebov et al., 2005).

Antibacterial Activity

The development of novel antibacterial agents often involves the exploration of heterocyclic compounds due to their potent biological activities. Research into novel fluoroquinolones against Mycobacterium tuberculosis in mice showcases the therapeutic potential of quinoline derivatives in treating bacterial infections (Shindikar & Viswanathan, 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. For example, many cyano compounds are toxic, so appropriate safety precautions would need to be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses, such as in pharmaceuticals or materials science .

properties

IUPAC Name

1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c23-15-22(19-6-1-3-9-24-19)7-11-25(12-8-22)14-16-13-17(21(28)29)20(27)26-10-4-2-5-18(16)26/h1-6,9-10,13H,7-8,11-12,14H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTJRVASUFIDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=N2)CC3=C4C=CC=CN4C(=O)C(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid
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1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid
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1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid
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1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid
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1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid
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1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid

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